molecular formula C8H6O4S B14698126 1H-2,1lambda~6~-Benzoxathiine-1,1,4(3H)-trione CAS No. 25156-38-1

1H-2,1lambda~6~-Benzoxathiine-1,1,4(3H)-trione

Cat. No.: B14698126
CAS No.: 25156-38-1
M. Wt: 198.20 g/mol
InChI Key: HCPHOFKCVWENMQ-UHFFFAOYSA-N
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Description

1H-2,1lambda~6~-Benzoxathiine-1,1,4(3H)-trione is a heterocyclic compound containing sulfur, oxygen, and nitrogen atoms within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-2,1lambda~6~-Benzoxathiine-1,1,4(3H)-trione typically involves the cyclization of appropriate precursors under specific conditions. Common synthetic routes may include:

    Cyclization of ortho-hydroxybenzenesulfonic acids: with suitable reagents.

    Oxidative cyclization: using oxidizing agents such as hydrogen peroxide or peracids.

Industrial Production Methods

Industrial production methods for such compounds often involve:

    Batch or continuous flow reactors: to ensure precise control over reaction conditions.

    Purification techniques: such as recrystallization or chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1H-2,1lambda~6~-Benzoxathiine-1,1,4(3H)-trione can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfone derivatives using oxidizing agents.

    Reduction: Reduction to thiol or sulfide derivatives using reducing agents.

    Substitution: Electrophilic or nucleophilic substitution reactions at the aromatic ring.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, peracids.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

    Sulfone derivatives: from oxidation.

    Thiol or sulfide derivatives: from reduction.

    Substituted aromatic compounds: from substitution reactions.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Exploration of its pharmacological properties for drug development.

    Industry: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1H-2,1lambda~6~-Benzoxathiine-1,1,4(3H)-trione depends on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to enzymes or receptors: Modulating their activity.

    Interference with cellular pathways: Affecting cell function and signaling.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazines: Similar sulfur-containing heterocycles.

    Benzoxazines: Oxygen-containing analogs.

    Benzothiophenes: Sulfur-containing aromatic compounds.

Uniqueness

1H-2,1lambda~6~-Benzoxathiine-1,1,4(3H)-trione is unique due to its specific ring structure and the presence of multiple heteroatoms, which confer distinct chemical and physical properties.

Properties

CAS No.

25156-38-1

Molecular Formula

C8H6O4S

Molecular Weight

198.20 g/mol

IUPAC Name

1,1-dioxo-2,1λ6-benzoxathiin-4-one

InChI

InChI=1S/C8H6O4S/c9-7-5-12-13(10,11)8-4-2-1-3-6(7)8/h1-4H,5H2

InChI Key

HCPHOFKCVWENMQ-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)C2=CC=CC=C2S(=O)(=O)O1

Origin of Product

United States

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